3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
CAS No.:
Cat. No.: VC9660953
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O2 |
|---|---|
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C22H25N3O2/c1-27-19-9-7-18(8-10-19)24-12-14-25(15-13-24)22(26)11-6-17-16-23-21-5-3-2-4-20(17)21/h2-5,7-10,16,23H,6,11-15H2,1H3 |
| Standard InChI Key | BHBSFZJZUWKWMO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43 |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43 |
Introduction
3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an indole moiety, a piperazine ring, and a sulfonyl group attached to a methoxyphenyl substituent, making it a member of the sulfonamide derivatives class.
Molecular Characteristics
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Molecular Formula: Not explicitly provided in the search results, but it can be inferred to be similar to related compounds.
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Molecular Weight: Approximately 404.49 g/mol for similar compounds.
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Chemical Structure: Features an indole group, a piperazine ring, and a sulfonyl group linked to a methoxyphenyl group.
Synthesis and Chemical Reactions
The synthesis of 3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. The optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity during synthesis.
Common Reactions
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Oxidation: Can be facilitated by reagents like potassium permanganate.
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Reduction: Can be achieved using sodium borohydride.
Mechanism of Action and Biological Activities
The compound interacts with specific biological targets, including receptors and enzymes. The indole moiety is known to modulate various signaling pathways by binding to serotonin receptors and other neurotransmitter systems. Research suggests that compounds with similar structures have shown efficacy against various pathogens, making them candidates for further development into therapeutic agents.
Potential Applications
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Antibacterial and Antifungal Activities: These properties make it a promising candidate for medicinal applications.
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Pharmacological Studies: The piperazine ring may enhance binding affinity to specific targets, suggesting potential for influencing multiple biological pathways.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the compound, as well as to assess its stability over time.
Comparison with Similar Compounds
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